molecular formula C12H23IO B13290802 4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane

4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane

Cat. No.: B13290802
M. Wt: 310.21 g/mol
InChI Key: IGLYNDNIDUCYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane is an organic compound with a complex structure that includes a cyclohexane ring substituted with an iodoalkyl group and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane typically involves the reaction of 1-iodo-2-methylpropan-2-ol with 1,2-dimethylcyclohexanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ether linkage, followed by the substitution of the hydroxyl group with the iodo group. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the iodo group to a hydroxyl or hydrogen group.

    Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound can be used in studies involving the modification of biological molecules or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the ether linkage may facilitate interactions with various enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-2-methylpropane (Isobutyl iodide): A simpler compound with similar reactivity but lacking the cyclohexane ring.

    2-[(1-Iodo-2-methylpropan-2-yl)oxy]pentane: Another ether compound with a different alkyl chain length.

    3-[(1-Iodo-2-methylpropan-2-yl)oxy]pentane: Similar structure but with a different position of the ether linkage.

Uniqueness

4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane is unique due to its combination of a cyclohexane ring, an iodoalkyl group, and an ether linkage. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H23IO

Molecular Weight

310.21 g/mol

IUPAC Name

4-(1-iodo-2-methylpropan-2-yl)oxy-1,2-dimethylcyclohexane

InChI

InChI=1S/C12H23IO/c1-9-5-6-11(7-10(9)2)14-12(3,4)8-13/h9-11H,5-8H2,1-4H3

InChI Key

IGLYNDNIDUCYIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)OC(C)(C)CI

Origin of Product

United States

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